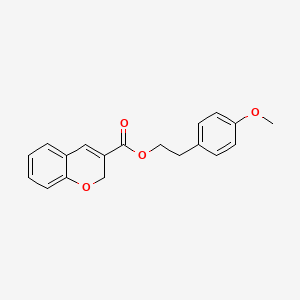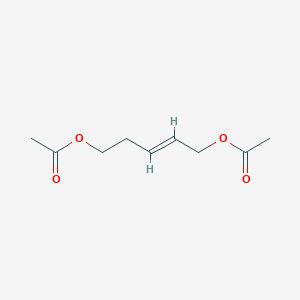
N-Cyclopentyl-2-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-2-methyladenosine is a synthetic compound known for its potent and selective agonistic activity on A1 adenosine receptors. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and its role in modulating various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-methyladenosine typically involves the alkylation of adenosine derivatives. One common method includes the reaction of 2-chloro-N-cyclopentyladenosine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
N-Cyclopentyl-2-methyladenosine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of adenosine receptor agonists.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
Mechanism of Action
N-Cyclopentyl-2-methyladenosine exerts its effects primarily through the activation of A1 adenosine receptors. Upon binding to these receptors, it inhibits adenylate cyclase activity, leading to a decrease in cAMP levels within cells. This modulation of cAMP affects various downstream signaling pathways, resulting in physiological effects such as reduced heart rate and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopentyl-2’-C-methyladenosine: Another potent A1 adenosine receptor agonist with similar pharmacological properties.
N6-Cyclopentyladenosine: A selective A1 receptor agonist used in various pharmacological studies.
Uniqueness
N-Cyclopentyl-2-methyladenosine is unique due to its specific structural modifications, which confer high selectivity and potency for A1 adenosine receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other adenosine receptor agonists.
Properties
CAS No. |
222159-14-0 |
|---|---|
Molecular Formula |
C16H23N5O4 |
Molecular Weight |
349.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
SNKCKGGONFMYNX-XNIJJKJLSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)










